![molecular formula C13H12Cl2N2O2S B2964670 Ethyl 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetate CAS No. 944691-60-5](/img/structure/B2964670.png)

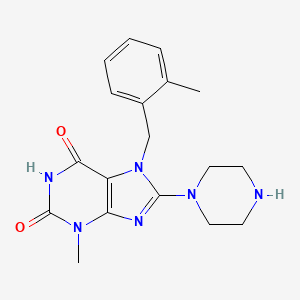

Ethyl 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetate is a derivative of diclofenac, which is considered one of the best drugs used as an anti-inflammatory agent . This compound is part of a group of new diclofenac derivatives that have been synthesized and contain bioactive moieties, such as triazole, oxadiazole, and thiadiazol .

Synthesis Analysis

The synthesis of new diclofenac derivatives, including Ethyl 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetate, was encouraged by the biological importance of diclofenac, such as its anti-inflammatory and antimicrobial activities . The starting materials for the synthesis were ethyl-[2-(2,6-dichloroanilino)phenyl]acetate (I) and [2-(2,6-dichloroanilino)phenyl]acetic acid hydrazide (II), prepared according to previous procedures .Molecular Structure Analysis

The molecular formula of Ethyl 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetate is C10H9Cl2NO3 . Its average mass is 262.089 Da and its monoisotopic mass is 260.995941 Da .Aplicaciones Científicas De Investigación

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . They can neutralize harmful free radicals in the body, potentially reducing oxidative stress and preventing various health problems.

Analgesic Activity

Compounds with a thiazole ring have been used in the development of analgesic drug molecules . These drugs can help to relieve pain.

Anti-inflammatory Activity

Thiazole derivatives have shown anti-inflammatory properties . They could be used in the treatment of conditions characterized by inflammation.

Antimicrobial Activity

Thiazole compounds have been found to have antimicrobial properties . They could be used in the development of new antibiotics.

Antifungal Activity

Thiazole derivatives have demonstrated antifungal properties . They could be used in the treatment of fungal infections.

Antiviral Activity

Compounds with a thiazole ring have been used in the development of antiviral drugs . They could potentially be used in the treatment of various viral diseases.

Diuretic Activity

Thiazole derivatives have shown diuretic properties . They could be used in the treatment of conditions like hypertension and edema where reducing fluid in the body is beneficial.

Antitumor or Cytotoxic Activity

Thiazole compounds have been found to have antitumor or cytotoxic properties . They could potentially be used in the development of new cancer treatments.

Mecanismo De Acción

Target of Action

Ethyl 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetate is a derivative of diclofenac, which is known to primarily target the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling .

Mode of Action

The compound interacts with its targets, the COX-1 and COX-2 enzymes, by binding to their active sites . This binding inhibits the enzymes’ ability to convert arachidonic acid into prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound prevents the conversion of arachidonic acid into prostaglandins. This results in a decrease in the production of these inflammatory mediators, thereby reducing inflammation and pain .

Pharmacokinetics

Diclofenac is well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in urine . These properties may impact the bioavailability of the compound, but specific studies would be needed to confirm this.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, the compound reduces the signaling of pain and inflammation at the cellular level .

Propiedades

IUPAC Name |

ethyl 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O2S/c1-2-19-12(18)6-9-7-20-13(16-9)17-11-4-3-8(14)5-10(11)15/h3-5,7H,2,6H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUBXOMAPIGSKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-isopropylacetamide](/img/structure/B2964587.png)

![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2964590.png)

![N-[6-chloro-3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2964593.png)

![3-[2-(4-Aminophenoxy)ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B2964596.png)

![1,2-Di[3-(benzyloxy)benzylidene]hydrazine](/img/structure/B2964600.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-chlorophenyl)amino]prop-2-enenitrile](/img/structure/B2964604.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2964605.png)

![6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine](/img/structure/B2964607.png)

![(2-Chlorophenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2964608.png)

![3-methyl-4-(3-nitrophenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2964610.png)